9-Dodecyn-1-ol
Overview
Description
9-Dodecyn-1-ol is a chemical compound with the molecular formula C12H22O . It has a molecular weight of 182.307 g/mol . The IUPAC name for this compound is dodec-9-yn-1-ol . It is also known by the synonym 9-dodecyn-1-ol .
Synthesis Analysis
While specific synthesis methods for 9-Dodecyn-1-ol were not found in the search results, a related compound, 9-decen-1-ol, has been synthesized through copolymerization of ethylene . The catalysts and polymerization conditions strongly affected the activity, molecular weight of the polymer, and the incorporation of 9-decen-1-ol .Molecular Structure Analysis
The molecular structure of 9-Dodecyn-1-ol consists of a 12-carbon chain with a hydroxyl group (-OH) attached to the ninth carbon . The structure also includes a triple bond between the third and fourth carbons .Physical And Chemical Properties Analysis
9-Dodecyn-1-ol is a clear, colorless to pale yellow liquid . Its molecular weight is 182.3025 .Scientific Research Applications
Pheromone Research and Insect Behavior
9-Dodecyn-1-ol has been explored in the context of pheromone research, particularly related to insect behavior. For instance, it was found to have an inhibitory effect on the attractancy of the sex pheromones of the Summerfruit Tortrix Moth, Adoxophyes orana (Voerman, Minks, & Houx, 1974). Similarly, its role in modifying the activity of sex attractants for male pea moths, Cydia nigricana, was examined, showing that certain compounds with similar chain lengths can greatly influence moth captures (Greenway, Wall, & Perry, 1982).
Synthesis and Chemical Applications
9-Dodecyn-1-ol has been utilized in the synthesis of various chemical compounds. For example, it was used in the synthesis of penta-deuterated intermediate precursors in the pheromone biosynthesis of the Egyptian armyworm, Spodoptera littoralis, with high chemical and stereochemical yields (Muñoz, Rosell, & Guerrero, 2009). Additionally, its application in creating induced chiral helical effects on the main chain of aliphatic polyacetylenes demonstrates its versatility in polymer science (Mitsuyama & Kondo, 2001).
Trail Pheromones and Termite Behavior
In terms of trail pheromones, 9-Dodecyn-1-ol played a role in the study of termite behavior. A stereoselective synthesis involving 3-dodecyn-1-ol was key in creating pheromones used to study trail-following behavior in termites (Argenti, Bellina, Carpita, Rossi, & Rossi, 1994).
Antifungal Properties
Research also delved into the antifungal properties of 3-n-alkyn-1-ols, including 9-dodecyn-1-ol. These compounds demonstrated significant fungitoxicity against various fungi, indicating potential applications in controlling fungal growth or infections (Gershon, Jerome, & McElwain, 1985).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
9-Dodecyn-1-ol is a biochemical compound that has been found to interact with the Akt family of proteins , which includes Akt1, Akt2, and Akt3 . These proteins play a crucial role in cell survival and growth, making them a significant target for many biochemical compounds.
Mode of Action
The compound interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This interaction results in the inhibition of Akt1, Akt2, and Akt3, with IC50s of 2.0 nM, 6.8 nM, and 3.5 nM, respectively .
Pharmacokinetics
Its molecular weight of 1823025 suggests that it may have good bioavailability
properties
IUPAC Name |
dodec-9-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2,5-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDXCKJJIFQOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072240 | |
Record name | 9-Dodecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Dodecyn-1-ol | |
CAS RN |
71084-08-7 | |
Record name | 9-Dodecyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71084-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Dodecyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071084087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Dodecyn-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Dodecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Dodecyn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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